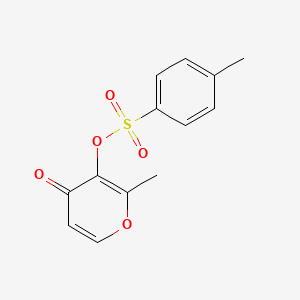
2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate
Übersicht
Beschreibung
“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a heterocyclic compound with the empirical formula C9H10O4 . It has a molecular weight of 182.17 . The compound is usually available in solid form .
Molecular Structure Analysis
The InChI string for “2-methyl-4-oxo-4H-pyran-3-yl propionate” is1S/C9H10O4/c1-3-8(11)13-9-6(2)12-5-4-7(9)10/h4-5H,3H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-methyl-4-oxo-4H-pyran-3-yl propionate” is a colorless to light yellow liquid or white to light yellow solid . It should be stored in a dry room at normal temperature .Wissenschaftliche Forschungsanwendungen
Antioxidant Additives in Lubricating Oils
2-Methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate has been researched for its application as an antioxidant in lubricating oils. In a study, various compounds, including derivatives of this chemical, were evaluated for their antioxidant and corrosion inhibition properties for gasoline lubricating oil. The study found that certain derivatives exhibited high antioxidant activity, highlighting the potential of this compound in enhancing the performance of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).
Antimicrobial Properties
Another research area for this compound is its antimicrobial properties. A study synthesized novel derivatives of 2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate and tested them for antimicrobial activity. This research indicates its potential use in developing new antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2013).
Biomedical Applications
The compound also shows promise in various biomedical applications. A 2020 study focused on the synthesis of a compound incorporating 2-methyl-4-oxo-4H-pyran-3-yl elements, which showed potential in regulating inflammatory diseases, as evidenced by docking studies. This suggests its utility in developing treatments for such conditions (Ryzhkova, Ryzhkov, & Elinson, 2020).
Electrochemical Applications
Research has also explored the electrochemical applications of this compound. In a study, the electrochemically induced multicomponent transformation involving a derivative of 2-methyl-4-oxo-4H-pyran-3-yl was carefully investigated, indicating its potential in electrochemical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyl-4-oxopyran-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5S/c1-9-3-5-11(6-4-9)19(15,16)18-13-10(2)17-8-7-12(13)14/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLOQTDGUKCHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(OC=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-oxo-4H-pyran-3-yl 4-methylbenzenesulfonate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


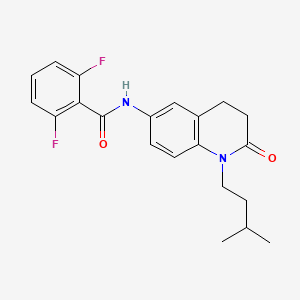
![2-(3,5-difluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2797833.png)
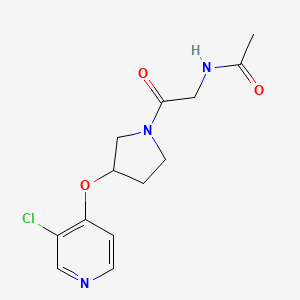
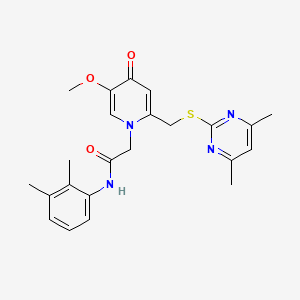

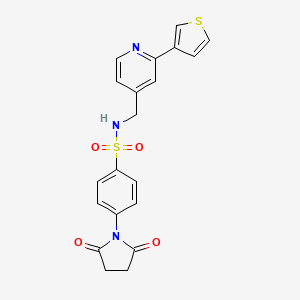
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2797840.png)
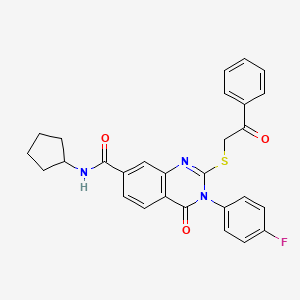
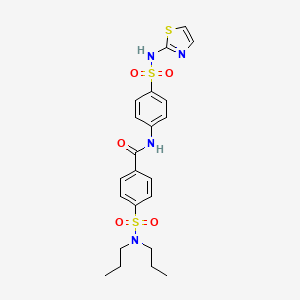
![N-(5-chloro-2-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2797844.png)
![2-(adamantan-1-yl)-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2797847.png)

![1-(5,5-Dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2797851.png)